methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate, trifluoroacetic acid is a compound of notable interest in the field of medicinal chemistry and drug design. Its structural complexity and functional groups provide it with unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate typically involves the formation of the pyrrolidine ring followed by the incorporation of the amino and sulfanyl groups. One common method is the cyclization of a linear precursor through an intramolecular condensation reaction under acidic or basic conditions. The trifluoroacetic acid is then introduced as a counterion during the final purification stages, often through precipitation or crystallization techniques.
Industrial Production Methods: : On an industrial scale, the production might involve more scalable techniques such as continuous flow reactors for the cyclization step, and optimized crystallization protocols to ensure high purity and yield of the final compound. The use of automated synthesis platforms and high-throughput screening can enhance the efficiency of this process.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions due to its functional groups:
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction of the amide bond can yield corresponding amines.
Substitution: : Nucleophilic substitution reactions can occur at the amino and sulfanyl groups, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LAH).
Substitution: : Nucleophiles such as alkyl halides in basic conditions.
Major Products: : Depending on the reaction, products may include sulfoxides, sulfones, secondary amines, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, especially those with potential biological activity.
Biology: : In biological research, it serves as a probe for studying enzyme activities, particularly those involving sulfur-containing groups.
Medicine: : It has potential therapeutic applications due to its structural resemblance to certain natural amino acids and peptides, making it a candidate for drug development.
Industry: : In the pharmaceutical industry, it is used in the development of novel drugs and in the study of pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism by which methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound's functional groups can mimic natural substrates, allowing it to bind to active sites of enzymes or receptors, thus modulating their activity. For instance, the sulfanyl group may form reversible disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Comparison with Other Compounds: : This compound is unique in its combination of a pyrrolidine ring with both amino and sulfanyl functional groups, which is less common among similar compounds. This gives it distinct chemical reactivity and biological activity compared to other simple amino acid derivatives.
List of Similar Compounds
Cysteine derivatives (e.g., cysteine ethyl ester)
Pyrrolidine-based amino acids (e.g., proline derivatives)
Sulfanyl-containing peptides (e.g., glutathione derivatives)
Methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate, trifluoroacetic acid’s uniqueness lies in its multi-functional capabilities that are not commonly found together in other compounds, making it a valuable molecule for diverse scientific applications.
Properties
CAS No. |
2470279-21-9 |
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Molecular Formula |
C11H17F3N2O5S |
Molecular Weight |
346.3 |
Purity |
95 |
Origin of Product |
United States |
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